molecular formula C13H13ClN2O4S B3144323 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine CAS No. 54981-42-9

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine

Cat. No.: B3144323
CAS No.: 54981-42-9
M. Wt: 328.77 g/mol
InChI Key: OVBKLXMGBCSCDF-UHFFFAOYSA-N
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Description

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine is a chemical compound with the molecular formula C13H13ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a chlorobenzene ring, and a sulfonic acid group, all coordinated with pyridine.

Scientific Research Applications

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

Safety and Hazards

Benzenesulfonic acid is classified as having acute toxicity (oral, category 4), skin corrosion (category 1B), and serious eye damage (category 1) . It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine typically involves the following steps:

    Nitration: Chlorobenzene is nitrated to form 2-nitrochlorobenzene.

    Reduction: The nitro group is reduced to an amino group, resulting in 2-amino-5-chlorobenzene.

    Acetylation: The amino group is acetylated to form 2-acetamido-5-chlorobenzene.

    Sulfonation: The acetylated compound is then sulfonated to produce 2-acetamido-5-chlorobenzenesulfonic acid.

    Coordination with Pyridine: Finally, the sulfonic acid is coordinated with pyridine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation and acetic anhydride for acetylation.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-5-bromobenzenesulfonic acid;pyridine
  • 2-Acetamido-5-iodobenzenesulfonic acid;pyridine
  • 2-Acetamido-5-fluorobenzenesulfonic acid;pyridine

Uniqueness

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzenesulfonic acid, 2-(acetylamino)-5-chloro-, compd. with pyridine(1:1) involves the reaction of 2-amino-5-chlorobenzenesulfonic acid with acetic anhydride to form 2-(acetylamino)-5-chlorobenzenesulfonic acid, which is then reacted with pyridine to form the final product.", "Starting Materials": ["2-amino-5-chlorobenzenesulfonic acid", "acetic anhydride", "pyridine"], "Reaction": ["Step 1: 2-amino-5-chlorobenzenesulfonic acid is dissolved in a suitable solvent, such as water or ethanol.", "Step 2: Acetic anhydride is added to the solution and the mixture is heated to reflux for several hours.", "Step 3: The reaction mixture is cooled and the resulting solid is filtered and washed with water.", "Step 4: The solid is dissolved in a suitable solvent, such as ethanol or acetone.", "Step 5: Pyridine is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 6: The resulting solid is filtered and washed with water to yield the final product, Benzenesulfonic acid, 2-(acetylamino)-5-chloro-, compd. with pyridine(1:1)."] }

CAS No.

54981-42-9

Molecular Formula

C13H13ClN2O4S

Molecular Weight

328.77 g/mol

IUPAC Name

2-acetamido-5-chlorobenzenesulfonate;pyridin-1-ium

InChI

InChI=1S/C8H8ClNO4S.C5H5N/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14;1-2-4-6-5-3-1/h2-4H,1H3,(H,10,11)(H,12,13,14);1-5H

InChI Key

OVBKLXMGBCSCDF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)O.C1=CC=NC=C1

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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